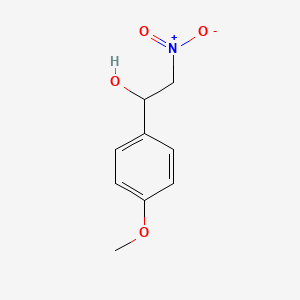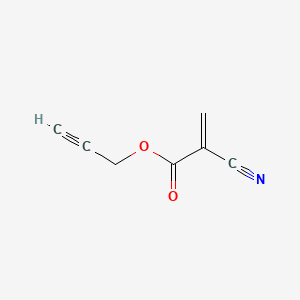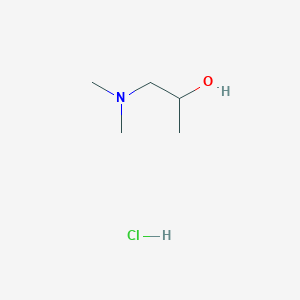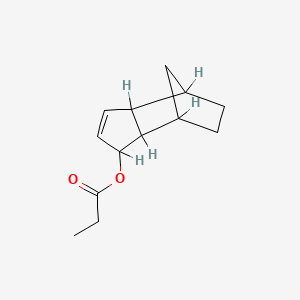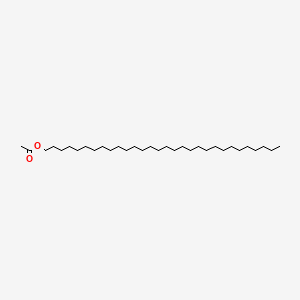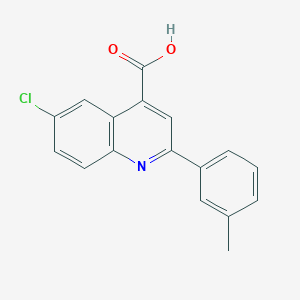
2-异丁基苯胺
描述
2-Isobutylaniline is a chemical compound with the molecular formula C10H15N and a molecular weight of 149.24 . It is also known by its IUPAC name, 2-isobutylphenylamine .
Synthesis Analysis
The synthesis of 2-Isobutylaniline involves several stages . The first stage involves the reaction of isobutyl bromide with magnesium in tetrahydrofuran under an inert atmosphere. This is followed by a reaction with zinc (II) chloride in tetrahydrofuran. The final stage involves a reaction with 2-bromoaniline in the presence of dicyclohexyl- (2’,6’-dimethoxybiphenyl-2-yl)-phosphane and palladium diacetate .
Molecular Structure Analysis
The InChI code for 2-Isobutylaniline is 1S/C10H15N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7,11H2,1-2H3 . This indicates that the molecule consists of a phenyl group (C6H5-) attached to an isobutyl group (C4H9-) and an amine group (-NH2).
Physical And Chemical Properties Analysis
2-Isobutylaniline has a density of 0.944g/cm3 . It has a boiling point of 242.1ºC at 760 mmHg . The compound is solid at room temperature .
科学研究应用
代谢组学和糖尿病研究
代谢组学研究已确定某些氨基酸,包括异亮氨酸、亮氨酸、缬氨酸、酪氨酸和苯丙氨酸,作为未来糖尿病的重要预测指标。这强调了氨基酸代谢在糖尿病发病早期所扮演的角色,表明氨基酸谱有助于糖尿病风险评估 (Wang et al., 2011)。此外,氨基酸与年轻人中的胰岛素抵抗有关,突出了它们作为胰岛素抵抗发展标志物的意义 (Würtz et al., 2013)。
生物燃料生产
代谢工程中的研究导致了大肠杆菌菌株的开发,该菌株能够在厌氧条件下产生生物燃料,包括 2-甲基丙-1-醇(异丁醇)。这是通过改造关键酶以将碳流从氨基酸合成途径重新定向到生物燃料生产来实现的,展示了氨基酸及其衍生物在可再生能源中的潜力 (Bastian et al., 2011)。
氨基酸合成和在植物中的积累
包括苯丙氨酸在内的植物中必需氨基酸的合成和积累一直是遗传和生化研究的重点,目的是提高农作物的营养价值。对这些氨基酸代谢的理解的进步为生物强化工作铺平了道路,以提高其在植物性食品中的含量,从而解决人类饮食中的营养缺乏 (Galili et al., 2016)。
发酵和生物技术应用
代谢工程方法还促进了通过改造细菌菌株来发酵生产非天然氨基酸,例如 L-2-氨基丁酸。这些发展不仅有助于实现更环保的生产过程,而且还使氨基酸能够以工业规模合成用于制药应用 (Xu et al., 2019)。
蛋白质相互作用研究
iTRAQ 试剂技术已用于蛋白质组学研究中进行蛋白质复合物和蛋白质谱分析研究,能够识别和量化蛋白质及其相互作用。这项技术促进了对生物系统和蛋白质之间关系(包括参与氨基酸代谢的蛋白质)的理解 (Zieske, 2006)。
安全和危害
2-Isobutylaniline is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
2-Isobutylaniline: , also known as 2-isobutylphenylamine, is a chemical compound with the molecular formula C10H15N
Mode of Action:
The mode of action involves the compound’s interaction with its targets Non-depolarizing neuromuscular blocking drugs (NMBDs) provide a relevant analogy These drugs competitively antagonize acetylcholine (ACh) at postsynaptic nicotinic receptorsBy binding to one or both α-subunits of the receptor, they prevent ACh from depolarizing the receptor .
属性
IUPAC Name |
2-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDCWSBXWOGCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991502 | |
| Record name | 2-(2-Methylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutylaniline | |
CAS RN |
71182-59-7 | |
| Record name | 2-(2-Methylpropyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71182-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071182597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


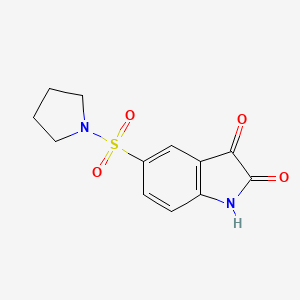

![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/no-structure.png)
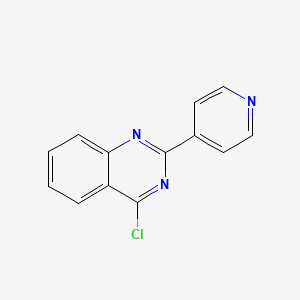
![4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid](/img/structure/B1608517.png)

